molecular formula C23H29N3O4 B2436680 1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203347-37-8

1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2436680
CAS RN: 1203347-37-8
M. Wt: 411.502
InChI Key: MBGGDOIFYMLJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as BU-32, is a small molecule that has been synthesized and studied for its potential use as a therapeutic agent.

Scientific Research Applications

Anticancer Potential

BBP-MTAQ has shown promise as an anticancer agent. Its unique structure and boron content make it suitable for neutron capture therapy (NCT). In NCT, boron-containing compounds selectively accumulate in tumor cells, and upon irradiation with low-energy neutrons, they release high-energy alpha particles, damaging cancerous tissue while sparing healthy cells .

Boron Neutron Capture Therapy (BNCT)

As mentioned earlier, BBP-MTAQ can serve as a boron carrier for BNCT. Researchers are investigating its efficacy in treating various cancers, including brain tumors, melanomas, and head and neck cancers. The compound’s stability and selective accumulation in tumor cells are critical factors for successful BNCT .

Drug Delivery Systems

BBP-MTAQ’s hydrolysis susceptibility in water is a double-edged sword. While it limits its stability, it also allows for controlled drug release. Researchers are exploring its use as a prodrug, where it remains stable until it reaches the target site, whereupon hydrolysis releases the active drug. This property is valuable for designing drug delivery systems .

Antibacterial Activity

Some boronic acids exhibit antibacterial properties. BBP-MTAQ’s structure suggests potential interactions with bacterial enzymes or cell membranes. Investigating its antibacterial effects could lead to novel antimicrobial agents .

Enzyme Inhibition Studies

Researchers have used boronic acids as enzyme inhibitors due to their ability to form reversible covalent bonds with active site residues. BBP-MTAQ might find applications in inhibiting specific enzymes involved in disease pathways, such as proteases or kinases .

Materials Science

Boron-containing compounds often play a role in materials science. BBP-MTAQ’s unique structure could contribute to the development of functional materials, such as sensors, catalysts, or luminescent materials .

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-3-4-14-30-20-11-9-18(10-12-20)24-23(28)25-19-8-7-17-6-5-13-26(21(17)15-19)22(27)16-29-2/h7-12,15H,3-6,13-14,16H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGDOIFYMLJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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